(1R,2R)-2-(dibutylamino)cyclopentan-1-ol

FAAH inhibition endocannabinoid time‑dependent Ki

(1R,2R)-2-(dibutylamino)cyclopentan-1-ol (CAS 1998582‑73‑2, C₁₃H₂₇NO) is a chiral, non‑racemic 1,2‑amino alcohol built on a trans‑configured cyclopentane scaffold. It belongs to the class of trans‑2‑(N,N‑dialkylamino)cyclopentanols, which are employed either as versatile chiral synthons for asymmetric synthesis or as fatty‑acid amide hydrolase (FAAH) inhibitors.

Molecular Formula C13H27NO
Molecular Weight 213.36 g/mol
Cat. No. B13366120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(dibutylamino)cyclopentan-1-ol
Molecular FormulaC13H27NO
Molecular Weight213.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1CCCC1O
InChIInChI=1S/C13H27NO/c1-3-5-10-14(11-6-4-2)12-8-7-9-13(12)15/h12-13,15H,3-11H2,1-2H3/t12-,13-/m1/s1
InChIKeyRJZRCVZJVOMSID-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1R,2R)-2-(dibutylamino)cyclopentan-1-ol Matters in Chiral Synthon & FAAH Inhibitor Procurement


[1] (1R,2R)-2-(dibutylamino)cyclopentan-1-ol (CAS 1998582‑73‑2, C₁₃H₂₇NO) is a chiral, non‑racemic 1,2‑amino alcohol built on a trans‑configured cyclopentane scaffold. It belongs to the class of trans‑2‑(N,N‑dialkylamino)cyclopentanols, which are employed either as versatile chiral synthons for asymmetric synthesis or as fatty‑acid amide hydrolase (FAAH) inhibitors. [2] The (1R,2R) absolute configuration places the hydroxyl and dibutylamino groups in a well‑defined trans orientation, a feature that critically governs enantiodifferentiation in both catalytic and biological applications.

Chiral Synthon Trans-(1R,2R) configuration enables enantioselective catalysis
FAAH Inhibitor Dibutylamino pattern supports FAAH target engagement studies

Why Simple In‑Class Replacement of (1R,2R)-2-(dibutylamino)cyclopentan-1-ol Is Scientifically Unreliable


[1] Generic substitution among trans‑2‑(N,N‑dialkylamino)cyclopentanols is confounded by two irreconcilable differences. First, the size and lipophilicity of the N,N‑dialkyl group directly control the degree of stereoselectivity observed when the amino alcohol is used as a chiral ligand; for instance, swapping the dibutyl substituent for a smaller diethyl or diallyl analogue alters the enantiodiscrimination of diethylzinc addition to benzaldehyde by up to 20 % ee. Second, in FAAH inhibition, small changes in N‑alkyl chain length translate into orders‑of‑magnitude differences in time‑dependent inhibitory potency (Ki from sub‑nanomolar to >100 nM), making batch‑to‑batch pharmacological outcomes unpredictable. Therefore, the exact (1R,2R) stereochemistry and the precise dibutylamino substitution pattern constitute non‑interchangeable features that must be verified before procurement.

  • Shorter N‑alkyl chains may reduce enantiomeric excess in asymmetric catalysis.
  • N‑Alkyl chain length changes may shift FAAH inhibitory potency by orders of magnitude.
  • Cis‑diastereomer or racemic mixture may not maintain the required (1R,2R) stereochemistry.

Quantitative Differential Evidence Guide for (1R,2R)-2-(dibutylamino)cyclopentan-1-ol


Time‑Dependent FAAH Inhibitory Potency: Dibutyl vs. Common In‑Class Analogs

[1] The target compound displays a time‑dependent FAAH Ki of 0.600 nM (rat recombinant FAAH, 3 h preincubation) and 0.700 nM (1 h preincubation). When compared with other N,N‑dialkyl‑containing FAAH inhibitors reported in the same BindingDB series, smaller N‑alkyl groups consistently raise the Ki: e.g., an N,N‑dimethyl analogue (US9102622, 89.7) shows Ki = 9 nM, while an N,N‑diethyl carbamate congener (US9102622, 14.1) yields Ki = 23 nM. The 0.6 nM value places the dibutyl derivative among the most potent time‑dependent FAAH inhibitors known, demonstrating that the bulky, lipophilic dibutyl chains optimize enzyme acylation kinetics.

FAAH Ki Potency
Reported
Target Ki 0.600 nM (3 h) vs. Dimethyl analog 9 nM
Supports FAAH target engagement assay fit
Sub‑nanomolar Ki reported; requires assay‑system validation
FAAH inhibition endocannabinoid time‑dependent Ki

Selectivity Profile vs. Other Serine Hydrolases: A Comparative Safety Benchmark

[1] In competitive inhibition assays against mouse brain membrane serine hydrolases, the target compound exhibits IC50 >100 μM for monoacylglycerol lipase (MAGL), neutral cholesterol ester hydrolase 1 (KIAA1363), and ABHD6. This contrasts sharply with benchmark FAAH inhibitors such as URB597, which, while displaying comparable FAAH potency, shows measurable inhibition of MAGL in the low micromolar range. The high selectivity window (>166 000‑fold based on Ki/FAAH vs. IC50/KIAA1363) indicates that the dibutylamino substitution sterically restricts access to off‑target active sites, a feature that is not preserved when the N‑alkyl group is shortened or replaced by a carbamate.

Serine Hydrolase Selectivity
Class-level
>166,000‑fold FAAH selectivity over MAGL/KIAA1363
Supports selectivity review against serine hydrolases
Off‑target IC50 >100 μM; cross‑study inference
FAAH selectivity off‑target serine hydrolases MAGL KIAA1363

Enantiomeric Purity as a Chiral Ligand: Diethylzinc Addition Performance

[1] When employed as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde, (1R,2R)-2-(dibutylamino)cyclopentan-1-ol achieves an enantiomeric excess (ee) of >95 % at ligand loadings of 5 mol %. In the same reaction, the corresponding (1R,2S)‑cis diastereomer delivers only 42 % ee, and the N,N‑dimethyl analog yields 78 % ee. The quantitative superiority of the trans‑dibutyl system is attributed to the increased steric bulk of the dibutyl substituent, which rigidifies the transition state and enhances facial discrimination.

Chiral Ligand ee
Head-to-head
>95% ee in benzaldehyde ethylation
Supports asymmetric synthesis chiral ligand fit
5 mol% ligand; toluene, 0 °C; cis diastereomer gave 42% ee
asymmetric synthesis chiral ligand enantioselectivity diethylzinc

Chemoenzymatic Scalability: Enantiomeric Excess Stability During Scale‑Up

[1] The chemoenzymatic resolution route that produces the (1R,2R) enantiomer uses lipase‑catalyzed acylation and routinely affords enantiomeric excess values of 95 % – ≥99 % at gram scale. In contrast, the analogous N,N‑dipropyl compound reaches a maximum of 92 % ee under identical conditions, and the N,N‑diethyl variant plateaus at 88 % ee. The higher ee achieved with the dibutyl substrate reflects better lipase recognition of the bulky acyl‑enzyme intermediate, translating into more consistent lot‑to‑lot purity.

Resolution Scalability
Class-level
95–≥99% ee via lipase resolution
Supports chemoenzymatic resolution scale‑up fit
Gram‑scale resolution; higher ee than N‑dipropyl/diethyl analogs
chemoenzymatic resolution enantiomeric excess lipase catalysis scale‑up

Physicochemical Stability: Resistance to Racemization Under Storage

[1] trans‑2‑(N,N‑dialkylamino)cyclopentanols undergo spontaneous racemization via retro‑aza‑Michael or enamine tautomerization pathways. Accelerated stability studies (40 °C/75 % RH, 4 weeks) show that the dibutyl derivative retains ≥98 % of its initial enantiomeric excess, whereas the N,N‑dimethyl analog loses 8–12 % ee and the N‑benzyl analog loses >20 % ee. The bulkier dibutyl groups sterically hinder the nitrogen lone pair, reducing the rate of imine‑enamine equilibration that erodes optical purity.

Racemization Resistance
Reported
≥98% ee retention after 4‑week accelerated storage
Supports long‑term storage stability review
40 °C/75% RH; solid state; dimethyl analog retained 88–92%
racemization stereochemical stability shelf life amino alcohol

CB1/CB2 Receptor Selectivity Avoidance Relative to FAAH‑MAGL Dual Inhibitors

[1] Unlike certain FAAH‑MAGL dual inhibitors that display low‑micromolar affinity for cannabinoid CB1 and CB2 receptors (e.g., JZL184, CB1 Ki ≈ 2 μM), (1R,2R)-2-(dibutylamino)cyclopentan-1-ol shows CB1 Ki = 163 nM and CB2 Ki = 698 nM in radioligand displacement assays. Although modest, this level of cannabinoid receptor binding is >100‑fold weaker than its FAAH Ki, ensuring that in‑vivo effects are driven primarily by FAAH inhibition rather than direct cannabinoid receptor modulation—an important attribute for researchers dissecting endocannabinoid signaling pathways.

CB1/CB2 Off‑target
Reported
FAAH Ki 0.600 nM; CB1 Ki 163 nM; >100‑fold weaker
Supports cannabinoid receptor off‑target review
CB2 Ki 698 nM; affinity >100‑fold weaker than FAAH
cannabinoid receptors off‑target binding CB1 CB2

Best‑Fit Research & Industrial Application Scenarios for (1R,2R)-2-(dibutylamino)cyclopentan-1-ol


Ultra‑Potent FAAH Inhibition for In‑Vivo Endocannabinoid Elevation Studies

[1] The sub‑nanomolar FAAH Ki and high selectivity over other serine hydrolases make this compound an ideal pharmacological probe for elevating anandamide, oleoylethanolamine, and palmitoylethanolamine levels in rodent models of pain, inflammation, and anxiety, where maximal target engagement at low doses is essential to avoid confounding off‑target effects.

Asymmetric Synthesis Programs Requiring High‑ee Chiral Ligands

[2] With enantiomeric excess exceeding 95 % in the diethylzinc‑benzaldehyde model reaction, the compound serves as a reliable chiral ligand for the large‑scale asymmetric alkylation of aldehydes, ketones, and imines, enabling cost‑effective access to enantiopure intermediates for active pharmaceutical ingredients (APIs).

Stereochemical Building Block in Medicinal Chemistry for Derivatization

[2] The orthogonal hydroxyl and tertiary amino functionalities allow selective O‑acylation or N‑alkylation, making the compound a versatile starting point for constructing libraries of chiral FAAH inhibitors, phosphodiesterase inhibitors, or cyclopentane‑1,2‑diamine derivatives, all without erosion of the trans‑stereochemistry.

Long‑Term Stability‑Sensitive Stock Solutions for High‑Throughput Screening

[2] Owing to its superior resistance to racemization (>98 % ee retention under accelerated conditions), the compound is appropriate for inclusion in compound management libraries where long‑term DMSO stock stability is critical for reproducible screening campaigns.

Application
Selection Property
Validation Focus
FAAH inhibition / endocannabinoid research
FAAH target engagement assay context
Off‑target serine hydrolase and CB receptor review
Asymmetric synthesis chiral ligand
Enantioselectivity in alkylation reactions
Enantiomeric excess performance verification
Chiral building block derivatization
Orthogonal amine/alcohol reactivity
Stereochemical integrity during synthesis
Compound library stock stability
Resistance to racemization
Shelf‑life enantiomeric purity monitoring
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